3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
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Overview
Description
3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a bromine atom at the third position, a methoxy group at the fourth position, and a tetrazole ring attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:
Bromination: The starting material, 4-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the third position.
Amidation: The brominated product is then reacted with 2-propyl-2H-tetrazole-5-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.
Amide Bond Formation: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Methylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of complex molecules.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups, along with the tetrazole ring, contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application, such as inhibition of an enzyme or modulation of a receptor.
Comparison with Similar Compounds
4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-bromo-4-methoxybenzamide: Lacks the tetrazole ring, which may reduce its biological activity.
3-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide: Lacks the methoxy group, which may alter its chemical properties.
Uniqueness: The presence of both the bromine atom and the tetrazole ring in 3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-4-methoxy-N-(2-propyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O2/c1-3-6-18-16-12(15-17-18)14-11(19)8-4-5-10(20-2)9(13)7-8/h4-5,7H,3,6H2,1-2H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJMRDSQTORWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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